1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione
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Overview
Description
1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione is a synthetic compound belonging to the purine family. It is structurally related to caffeine, with modifications that include a phenylpropoxy group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione typically involves the alkylation of 1,3,7-trimethylxanthine with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield demethylated or dephenylated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 8-position, replacing the phenylpropoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the purine ring.
Reduction: Demethylated or dephenylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a model compound for studying purine chemistry and developing new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mechanism of Action
The mechanism of action of 1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione involves its interaction with various molecular targets, including adenosine receptors and phosphodiesterases. By binding to these targets, the compound can modulate cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant with a similar purine structure but lacking the phenylpropoxy group.
Theophylline (1,3-Dimethylxanthine): Another purine derivative used as a bronchodilator.
Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione is unique due to the presence of the phenylpropoxy group, which imparts distinct chemical and biological properties compared to other purine derivatives. This modification can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic profile .
Properties
CAS No. |
6279-24-9 |
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Molecular Formula |
C17H20N4O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-(3-phenylpropoxy)purine-2,6-dione |
InChI |
InChI=1S/C17H20N4O3/c1-19-13-14(20(2)17(23)21(3)15(13)22)18-16(19)24-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI Key |
AUBFXQRKTWFZBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OCCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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